Cas no 852399-85-0 ((4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine)
852399-85-0 structure
Product Name:(4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine
Numero CAS:852399-85-0
MF:C12H19NO2
MW:209.2847635746
CID:3108088
PubChem ID:2243528
Update Time:2025-04-21
(4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(4-ethoxy-3-methoxybenzyl)-N-ethylamine
- EN300-12812
- 852399-85-0
- 4-Ethoxy-N-ethyl-3-methoxybenzenemethanamine
- G36518
- DTXSID401257422
- Z85923163
- [(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine
- N-[(4-ethoxy-3-methoxyphenyl)methyl]ethanamine
- HMS1780F18
- CJB39985
- AKOS001075119
- (4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine
-
- Inchi: 1S/C12H19NO2/c1-4-13-9-10-6-7-11(15-5-2)12(8-10)14-3/h6-8,13H,4-5,9H2,1-3H3
- Chiave InChI: VGDPIDJPHACQEZ-UHFFFAOYSA-N
- Sorrisi: O(CC)C1C=CC(=CC=1OC)CNCC
Proprietà calcolate
- Massa esatta: 209.141578849Da
- Massa monoisotopica: 209.141578849Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 30.5Ų
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di fusione: NA
- Punto di ebollizione: 290.5±25.0 °C at 760 mmHg
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
(4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | E499335-5mg |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E499335-10mg |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E499335-50mg |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-12812-0.05g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-12812-0.1g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-12812-0.25g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-12812-0.5g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-12812-1.0g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-12812-2.5g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-12812-5.0g |
[(4-ethoxy-3-methoxyphenyl)methyl](ethyl)amine |
852399-85-0 | 84% | 5.0g |
$743.0 | 2023-02-09 |
(4-ethoxy-3-methoxyphenyl)methyl(ethyl)amine Letteratura correlata
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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